5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms, one oxygen atom, and a thione group. The hexylsulfanyl group attached to the ring enhances its chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol. The general reaction scheme is as follows:
- Preparation of hydrazide: The starting material, a hydrazide, is synthesized by reacting an ester with hydrazine hydrate.
- Cyclization: The hydrazide is then treated with carbon disulfide and a base (such as potassium hydroxide) under reflux to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hexylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Potential use in drug design due to its biological activity against various pathogens.
Industry: Employed in the extraction of palladium(II) from hydrochloric acid solutions.
Mechanism of Action
The mechanism of action of 5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with biological targets, such as enzymes or receptors. The compound’s thione group can form coordination complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, its ability to undergo redox reactions can disrupt cellular processes in pathogens, leading to their death .
Comparison with Similar Compounds
Similar Compounds
4-[(Hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole: Another sulfur-containing heterocycle used in palladium extraction.
4-[(Hexylsulfanyl)methyl]-3,5-dimethylisoxazole: Similar structure but with an isoxazole ring, also used in metal extraction.
Uniqueness
5-[(Hexylsulfanyl)methyl]-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
400767-33-1 |
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Molecular Formula |
C9H16N2OS2 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
5-(hexylsulfanylmethyl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C9H16N2OS2/c1-2-3-4-5-6-14-7-8-10-11-9(13)12-8/h2-7H2,1H3,(H,11,13) |
InChI Key |
IIPADAWTUNUHCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCC1=NNC(=S)O1 |
Origin of Product |
United States |
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